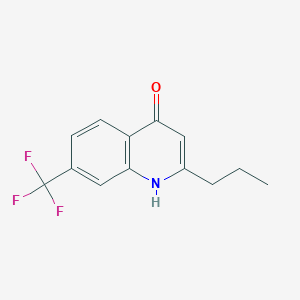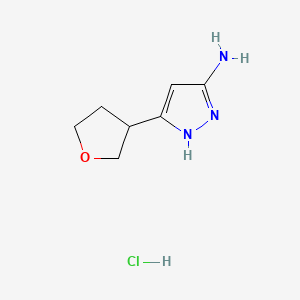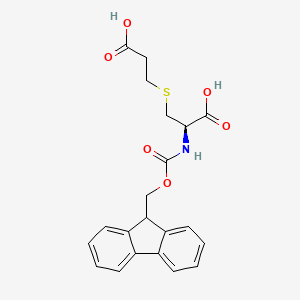
1-Oxoisoindoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxoisoindoline-4-carbaldehyde is an organic compound with the molecular formula C9H7NO2. It is a derivative of isoindoline, featuring an oxo group at the first position and an aldehyde group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-4-carbaldehyde can be synthesized through several methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The Ugi reaction, due to its efficiency, could be adapted for industrial production with appropriate scaling and process controls.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxoisoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Produces 1-oxoisoindoline-4-carboxylic acid.
Reduction: Produces 1-hydroxyisoindoline-4-carbaldehyde.
Substitution: Depending on the substituent, various substituted isoindoline derivatives can be formed.
Aplicaciones Científicas De Investigación
1-Oxoisoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors, particularly acetylcholinesterase inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-oxoisoindoline-4-carbaldehyde, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function.
Comparación Con Compuestos Similares
6,7-Dihydroxyisoindolin-1-one: Used as an HIV-1 integrase inhibitor.
7,8-Dihydroxy-3,4-dihydroisoquinolin-1-one: Another compound with similar inhibitory properties.
Uniqueness: 1-Oxoisoindoline-4-carbaldehyde is unique due to its specific structural features, such as the combination of an oxo group and an aldehyde group on the isoindoline scaffold
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-oxo-2,3-dihydroisoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-2-1-3-7-8(6)4-10-9(7)12/h1-3,5H,4H2,(H,10,12) |
Clave InChI |
KFUMMAYRPWCOFS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2C(=O)N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)




![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)

